molecular formula C8H6F2N4 B12966274 5,6-Difluoroquinazoline-2,4-diamine

5,6-Difluoroquinazoline-2,4-diamine

Cat. No.: B12966274
M. Wt: 196.16 g/mol
InChI Key: IYMDDXAEKXYKFI-UHFFFAOYSA-N
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Description

5,6-Difluoroquinazoline-2,4-diamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of fluorine atoms at the 5 and 6 positions of the quinazoline ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinazoline-2,4-diamine typically involves the reaction of 2-amino-5,6-difluorobenzonitrile with guanidine carbonate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of ethanol and propanol under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

5,6-Difluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has shown that quinazoline derivatives, including this compound, exhibit anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5,6-Difluoroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

5,6-difluoroquinazoline-2,4-diamine

InChI

InChI=1S/C8H6F2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14)

InChI Key

IYMDDXAEKXYKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)F)F

Origin of Product

United States

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